2-(2,4-dimethylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-9-16(14(2)10-13)11-18(22)21-19-20-17(12-23-19)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACASXHFEXEYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-dimethylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring linked to an acetamide group and a dimethylphenyl moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds showed promising results against various bacterial strains, indicating that modifications in the thiazole structure can enhance antimicrobial potency .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Thiazole Derivative A | S. aureus | 16 µg/mL |
| Thiazole Derivative B | P. aeruginosa | 8 µg/mL |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in various in vitro assays. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines such as A-431 and Jurkat .
Case Study:
In a recent study involving thiazole derivatives, the compound exhibited significant cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Anti-inflammatory Activity
Thiazole compounds are also recognized for their anti-inflammatory effects. A review highlighted several thiazoles as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes . The specific compound's ability to inhibit COX-2 was evaluated in vitro and showed promising results.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups on the phenyl ring enhances the activity of thiazole derivatives. For example:
- Ortho-substituted groups : Non-bulky electron-withdrawing groups improve potency.
- Para-substituted groups : Small atoms like H or F at the para position are preferred for optimal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
- Electron-Donating vs. In contrast, the dimethylphenyl group in the target compound has electron-donating methyl substituents, which may increase lipophilicity and membrane permeability but reduce electronic polarization. N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (): The m-chlorophenyl group in this compound correlates with strong α-glucosidase inhibition (63% inhibition), suggesting that halogenation enhances activity compared to dimethyl substitution.
Modifications on the Thiazole Ring
- 4-Phenylthiazole vs. Coumarin-Fused Thiazole 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (): The coumarin-thiazole hybrid incorporates a planar, conjugated system, which may improve π-π stacking with biological targets. This structural feature is absent in the target compound, whose 4-phenyl group provides steric bulk but lacks extended conjugation.
- Thiazolidinone Derivatives (): Compounds like 3g and 3j replace the acetamide’s phenyl group with a thiazolidinone ring, introducing hydrogen-bonding sites (C=O and NH). This modification significantly enhances α-glucosidase inhibition (up to 63%) compared to simpler aryl-substituted analogs.
Pharmacokinetic and Physicochemical Properties
- Solubility and Crystallinity 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (): The crystal structure reveals intermolecular N–H···N hydrogen bonds and C–H···π interactions, which stabilize the lattice and reduce solubility. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): The morpholine substituent introduces a hydrophilic tertiary amine, enhancing aqueous solubility compared to the lipophilic dimethylphenyl group in the target compound.
Q & A
Q. What are the established synthetic routes for 2-(2,4-dimethylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and what key reaction parameters influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-4-phenylthiazole with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Key parameters include solvent choice (e.g., ethanol or acetone), temperature control (60–80°C), and reaction time (8–12 hours). Monitoring via TLC ensures reaction completion, followed by recrystallization from ethanol to improve purity (yields ~65–75%) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR : H and C NMR confirm substituent positions (e.g., methyl protons at δ 2.2–2.4 ppm, aromatic protons in thiazole at δ 7.1–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-MS) verifies molecular ion peaks (e.g., [M+H] at m/z 353.1).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.72 Å) and dihedral angles between aromatic rings .
Q. What in vitro biological screening approaches are recommended to evaluate its potential therapeutic effects?
Initial screening includes:
- Antimicrobial Assays : Disk diffusion against S. aureus or E. coli to assess inhibition zones.
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) to determine IC values.
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction conditions to enhance synthetic efficiency and purity?
- Catalyst Optimization : Use of Lewis acids (e.g., AlCl) to accelerate thiazole ring formation, improving yields to >80% .
- Solvent-Free Synthesis : Microwave-assisted reactions reduce side products and reaction time (30–60 minutes vs. 12 hours) .
- Purification : Gradient column chromatography (hexane:ethyl acetate) isolates isomers, achieving >98% purity .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?
- Substituent Variation : Synthesize analogs with halogens (e.g., Cl, F) at the 2,4-dimethylphenyl group to assess cytotoxicity trends.
- Thiazole Modifications : Replace the phenyl group with heterocycles (e.g., pyridine) and compare binding affinities via molecular docking.
- Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide to evaluate solubility and potency changes .
Q. What computational methods are employed to predict physicochemical properties and binding affinities?
- logP Calculation : Tools like Molinspiration predict hydrophobicity (experimental logP ~3.2), guiding solubility optimization.
- Molecular Docking : AutoDock Vina simulates interactions with target proteins (e.g., EGFR kinase), identifying key hydrogen bonds with thiazole-N and acetamide carbonyl.
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Q. How to address discrepancies in reported bioactivity data across different experimental models?
- Model-Specific Variables : Differences in cell lines (e.g., HepG2 vs. A549) or bacterial strains may explain variability. Validate using 3D organoid models.
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) and use internal controls (e.g., doxorubicin for cytotoxicity).
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
